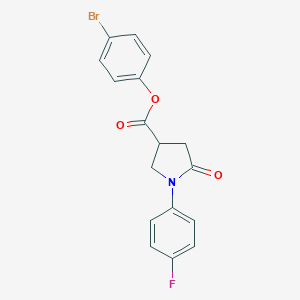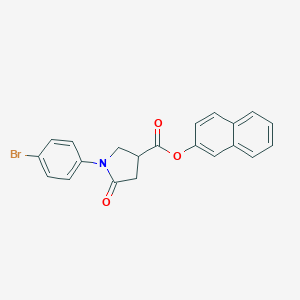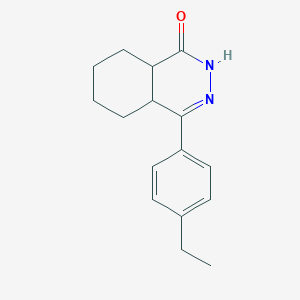
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as BRD7880, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by this compound may result in the activation of tumor suppressor genes and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In a study conducted by Li et al. (2018), this compound was found to induce apoptosis and cell cycle arrest in breast cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, this compound was shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
実験室実験の利点と制限
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments. It has a high purity and yield, making it suitable for use in biochemical assays and cell culture experiments. Additionally, its potential therapeutic properties make it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential. Additionally, the synthesis method of this compound is complex and may require specialized equipment and expertise.
将来の方向性
There are several future directions for the research of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate. Firstly, further studies are needed to elucidate its mechanism of action and therapeutic potential. Secondly, the efficacy and safety of this compound in animal models and clinical trials need to be evaluated. Thirdly, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective HDAC inhibitors with improved therapeutic properties. Lastly, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic properties for the treatment of cancer and inflammatory diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop it into a viable drug candidate.
合成法
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid with 2-(3-methoxyphenyl)acetyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain this compound with a yield of 45%.
科学的研究の応用
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been identified as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. In a study conducted by Li et al. (2018), this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound was shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential use in the treatment of inflammatory diseases.
特性
分子式 |
C20H18BrNO5 |
|---|---|
分子量 |
432.3 g/mol |
IUPAC名 |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18BrNO5/c1-26-17-4-2-3-13(9-17)18(23)12-27-20(25)14-10-19(24)22(11-14)16-7-5-15(21)6-8-16/h2-9,14H,10-12H2,1H3 |
InChIキー |
ZCMFBGPQTLMUHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
正規SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)











![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)
